4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol
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Overview
Description
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol is a chemical compound with the molecular formula C21H23NO2 It is known for its unique structure, which includes two phenol groups connected by a propan-2-yl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol typically involves the reaction of acetone with phenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or alkylated phenols.
Scientific Research Applications
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and resins, where its phenol groups contribute to the material’s properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol involves its interaction with various molecular targets. The phenol groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This activity is mediated through pathways involving the reduction of oxidative stress and the modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents on the phenol groups.
Bisphenol S (BPS): Another bisphenol compound with sulfone groups instead of the propan-2-yl bridge.
Bisphenol F (BPF): Contains a methylene bridge between the phenol groups.
Uniqueness
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol is unique due to its specific propan-2-yl bridge, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
23950-80-3 |
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Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]-2-propan-2-ylphenol |
InChI |
InChI=1S/C18H22O2/c1-12(2)16-11-14(7-10-17(16)20)18(3,4)13-5-8-15(19)9-6-13/h5-12,19-20H,1-4H3 |
InChI Key |
FSJSFCUEXHMXOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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